molecular formula C15H17NO3 B6242171 tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate CAS No. 151696-51-4

tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate

Cat. No.: B6242171
CAS No.: 151696-51-4
M. Wt: 259.30 g/mol
InChI Key: FUYFVHMYRDRJMM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyl carbamate group at the indole nitrogen (position 1) and a 2-oxoethyl substituent at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting receptors such as dopamine D2/D3 (e.g., in antipsychotic agents) . The 2-oxoethyl group introduces a reactive ketone moiety, enabling further functionalization via nucleophilic addition or condensation reactions.

Properties

CAS No.

151696-51-4

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 3-(2-oxoethyl)indole-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-10-11(8-9-17)12-6-4-5-7-13(12)16/h4-7,9-10H,8H2,1-3H3

InChI Key

FUYFVHMYRDRJMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and an appropriate oxoethyl group donor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

  • Oxidized indole derivatives
  • Reduced alcohol derivatives
  • Substituted esters

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound is no exception. It serves as a scaffold for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent at Indole Position 3 Additional Functional Groups/Modifications Key References
tert-Butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate (Target) 2-Oxoethyl None
tert-Butyl 7-chloro-6-(4-(2-oxoethyl)piperazin-1-yl)-1H-indole-1-carboxylate 2-Oxoethyl + Chloro (position 7), Piperazine (pos. 6) Chlorine, Piperazine ring
tert-Butyl 3-(2-((5-benzamido-2-(methoxycarbonyl)pyrimidin-4-yl)oxy)ethyl)-1H-indole-1-carboxylate Pyrimidinyloxy-ethyl Benzamido, Methoxycarbonyl pyrimidine
tert-Butyl 3-((4-methyl-3,6-dioxopiperazin-2-yl)methyl)-1H-indole-1-carboxylate Diketopiperazine-methyl Diketopiperazine ring
tert-Butyl 3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate Nitrovinyl Electron-withdrawing nitro group

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitrovinyl group in increases electrophilicity at position 3, enhancing reactivity toward nucleophiles, whereas the 2-oxoethyl group in the target compound offers a ketone for selective modifications.
  • Heterocyclic Additions : Piperazine () and diketopiperazine () substituents introduce nitrogen-rich rings, improving solubility and enabling hydrogen bonding in biological targets.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents) Purity (HPLC) References
This compound ~280 (estimated) N/A DCM, THF, Ethyl Acetate N/A
tert-Butyl 3-(pyrimidinyloxy-ethyl)-1H-indole-1-carboxylate 414.46 158 DCM, Chloroform 98.9%
tert-Butyl 3-(nitrovinyl)-1H-indole-1-carboxylate 274.29 N/A DCM, THF >95%

Key Observations :

  • The pyrimidinyloxy analog () exhibits higher molecular weight and melting point due to its rigid aromatic substituent.
  • Solubility trends correlate with substituent polarity; nitrovinyl and 2-oxoethyl groups enhance solubility in polar aprotic solvents.

Reactivity and Functionalization Potential

  • Target Compound : The 2-oxoethyl group undergoes nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., hydrazine formation).
  • Nitrovinyl Analogs : Participate in cycloadditions or reduction to amines .
  • Pyrimidinyloxy Derivatives : Susceptible to hydrolysis under acidic/basic conditions, enabling pyrimidine ring modification .

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